molecular formula C16H16N2O3S B4653147 N-[2-(benzylthio)ethyl]-4-nitrobenzamide

N-[2-(benzylthio)ethyl]-4-nitrobenzamide

Cat. No. B4653147
M. Wt: 316.4 g/mol
InChI Key: PQWDEVOLQHTGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylthio)ethyl]-4-nitrobenzamide, also known as BTEB, is a chemical compound that is used in scientific research for its potential therapeutic properties. BTEB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N-[2-(benzylthio)ethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. For example, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the activity of the enzyme PAK1, which is involved in cell growth and survival. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]-4-nitrobenzamide has a variety of biochemical and physiological effects that make it a promising candidate for further study. For example, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
In addition, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(benzylthio)ethyl]-4-nitrobenzamide in lab experiments is that it is relatively easy to synthesize and purify. N-[2-(benzylthio)ethyl]-4-nitrobenzamide is also relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using N-[2-(benzylthio)ethyl]-4-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that specifically target its activity. In addition, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has not been extensively studied in animal models, which could limit its potential for clinical use.

Future Directions

There are several future directions for research on N-[2-(benzylthio)ethyl]-4-nitrobenzamide. One area of research could involve the development of more potent and specific inhibitors of the enzymes and signaling pathways that are targeted by N-[2-(benzylthio)ethyl]-4-nitrobenzamide. Another area of research could involve the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide in combination with other therapeutic agents to enhance its efficacy.
In addition, future research could focus on the development of animal models to study the pharmacokinetics and pharmacodynamics of N-[2-(benzylthio)ethyl]-4-nitrobenzamide. This could provide valuable information on the optimal dosing and administration of N-[2-(benzylthio)ethyl]-4-nitrobenzamide for clinical use.
Conclusion
In conclusion, N-[2-(benzylthio)ethyl]-4-nitrobenzamide is a promising chemical compound that has potential therapeutic properties for a variety of diseases. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for a variety of diseases.

Scientific Research Applications

N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research involves the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide as an inhibitor of cancer cell growth. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Another area of research involves the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide as a potential treatment for Alzheimer's disease. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(14-6-8-15(9-7-14)18(20)21)17-10-11-22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWDEVOLQHTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzylsulfanyl)ethyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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